Propyl crotonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h3,5H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCHCTZRODSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864256 | |
| Record name | Propyl but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-87-1 | |
| Record name | 2-Butenoic acid, propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Propyl Crotonate and Its Analogues
Catalytic Esterification Routes
Catalytic esterification remains a cornerstone for the production of propyl crotonate. This process typically involves the reaction of crotonic acid with propanol (B110389) in the presence of a catalyst to accelerate the reaction towards the desired ester product. ontosight.ai
Conventional synthesis of n-propyl crotonate is often accomplished through Fischer-Speier esterification. This method involves the reaction of crotonic acid with 1-propanol (B7761284), utilizing a strong acid catalyst to facilitate the reaction. A typical laboratory-scale synthesis involves refluxing a mixture of crotonic acid, 1-propanol, chloroform (B151607) (as a solvent), and a catalytic amount of sulfuric acid. acs.org The reaction is driven to completion over an extended period, after which the product is isolated and purified through a series of extraction and distillation steps. acs.orgacs.org A yield of 57% has been reported for the synthesis of n-propyl crotonate using this reflux method. acs.org
Solid acid catalysts are also employed in esterification reactions, offering advantages in terms of separation and reusability. mdpi.comresearchgate.net For instance, propylsulfonic acid-functionalized mesostructured nanocomposites have demonstrated high catalytic activity in the esterification of levulinic acid, a process that shares mechanistic similarities with this compound synthesis. mdpi.com These solid acids can enhance reaction rates and offer a more environmentally friendly alternative to homogeneous catalysts like sulfuric acid. mdpi.commdpi.com
Table 1: Parameters for Acid-Catalyzed Synthesis of n-Propyl Crotonate
| Parameter | Value |
|---|---|
| Reactants | Crotonic acid, 1-propanol |
| Catalyst | Sulfuric Acid (H₂SO₄) |
| Solvent | Chloroform (CHCl₃) |
| Reaction Condition | Reflux |
| Reaction Time | 10 days |
| Reported Yield | 57% acs.org |
Enzymatic synthesis has emerged as a powerful tool in organic chemistry, prized for its high selectivity under mild reaction conditions. rsc.orgkoreascience.kr Lipases are particularly effective biocatalysts for esterification reactions, offering remarkable chemo-, regio-, and enantioselectivity. mdpi.commdpi.com The synthesis of short-chain esters like this compound can be efficiently catalyzed by immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435. researchgate.netmdpi.com
The use of enzymes allows for the synthesis of specific stereoisomers, which is a significant advantage over many traditional chemical methods. koreascience.krmdpi.com Lipase-catalyzed esterification is typically conducted in a solvent-free system or in an organic solvent that does not denature the enzyme. mdpi.comnih.gov The reaction conditions are generally mild, which helps to minimize the formation of by-products. mdpi.com The enzyme's ability to selectively catalyze the reaction on one enantiomer of a racemic substrate makes it invaluable for producing optically pure compounds. mdpi.com
Table 2: Key Features of Enzymatic Ester Synthesis
| Feature | Description |
|---|---|
| Catalyst | Lipases (e.g., Candida antarctica lipase B) researchgate.netmdpi.com |
| Key Advantage | High stereoselectivity and regioselectivity koreascience.krmdpi.com |
| Reaction Conditions | Mild temperature and pressure mdpi.com |
| By-products | Minimal formation mdpi.com |
Microwave-assisted organic synthesis (MAOS) has gained traction as a method to significantly accelerate chemical reactions. ntnu.noresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and volumetrically, often leading to a dramatic reduction in reaction time compared to conventional heating methods. ntnu.noresearchgate.net The rapid heating and potential for non-thermal microwave effects can also lead to higher product yields and improved purity. ntnu.no
In the context of ester synthesis, microwave irradiation can be applied to the esterification of crotonic acid with propanol. The process offers advantages such as uniform heating, which can prevent the formation of hot spots and subsequent side reactions. ntnu.no This method is aligned with the principles of green chemistry by improving energy efficiency. researchgate.net For example, the microwave-assisted synthesis of catalpol (B1668604) hexacrotonate has been successfully demonstrated, highlighting the applicability of this technique to crotonate ester formation.
Enzymatic Synthesis with Emphasis on Stereoselectivity
Organometallic Reagent-Mediated Syntheses
Organometallic reagents are versatile tools in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds. msu.edukyushu-univ.jpscribd.com
While not a direct synthesis of this compound from its acid and alcohol precursors, Grignard reagents are instrumental in reactions involving α,β-unsaturated esters like crotonates. A significant application is the 1,4-conjugate addition of a Grignard reagent to a crotonic acid ester. sci-hub.st For instance, the reaction of n-butylmagnesium bromide with sec-butyl crotonate primarily yields the 1,4-addition product, which upon hydrolysis gives a 3-methylalkanoic acid. sci-hub.stscispace.com
The presence of catalysts, such as cuprous chloride, can influence the reaction pathway. sci-hub.stcore.ac.uk The purity of the magnesium used to prepare the Grignard reagent has also been shown to impact the yield of the addition product, with higher purity magnesium generally leading to better outcomes. scispace.com This type of reaction provides a route to more complex carboxylic acid structures starting from a simple crotonate ester. orgsyn.org
Table 3: Example of Grignard Reaction with a Crotonate Ester
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| sec-Butyl crotonate | n-Butylmagnesium bromide | 1,4-addition product (sec-butyl 3-methylheptanoate) sci-hub.stscispace.com |
| Ethyl crotonate | Methylmagnesium bromide | 1,2-addition product (crotyldimethylcarbinol) sci-hub.st |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. rroij.comkahedu.edu.in These principles can be applied to the various synthetic routes for this compound.
Catalysis: The use of catalytic reagents, such as acids and enzymes, is superior to stoichiometric reagents as it reduces waste. rroij.com Both acid-catalyzed and enzymatic routes for this compound synthesis adhere to this principle.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification reactions generally have good atom economy.
Use of Renewable Feedstocks: Crotonic acid can potentially be derived from biomass sources, making the synthesis of this compound more sustainable. researchgate.net
Design for Energy Efficiency: Microwave-assisted synthesis minimizes energy requirements by significantly reducing reaction times and enabling reactions at ambient or near-ambient pressures. acs.org
Less Hazardous Chemical Syntheses: Enzymatic synthesis routes operate under mild conditions and use non-toxic, biodegradable catalysts, aligning with the principle of designing less hazardous chemical syntheses. rsc.orgskpharmteco.com
Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents or solvent-free systems. Enzymatic reactions can often be run in water or without a solvent, and the development of solid acid catalysts eliminates the need for corrosive and hazardous liquid acids. mdpi.com
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.
Industrial Synthesis and Process Optimization Considerations
The industrial-scale production of this compound is primarily centered around the direct esterification of crotonic acid with n-propanol. The overarching goal in an industrial setting is to maximize yield, purity, and throughput while minimizing costs, energy consumption, and environmental impact. Process optimization, therefore, plays a critical role and focuses on several key areas, including catalyst selection, reaction conditions, and the implementation of advanced process technologies.
The fundamental reaction for the synthesis of this compound is the Fischer-Speier esterification, an equilibrium-limited reaction. The reaction is typically catalyzed by a strong acid.
CH₃CH=CHCOOH + CH₃CH₂CH₂OH ⇌ CH₃CH=CHCOOCH₂CH₂CH₃ + H₂O (Crotonic Acid + n-Propanol ⇌ this compound + Water)
Key considerations for industrial synthesis and process optimization include:
Catalyst Selection: The choice of catalyst is paramount in industrial esterification. While traditional homogeneous catalysts like sulfuric acid are effective, they pose challenges in terms of corrosion, catalyst separation, and waste disposal. nih.govnih.gov Modern industrial processes increasingly favor heterogeneous solid acid catalysts. fishersci.no
Process Intensification: Techniques like reactive distillation are employed to overcome equilibrium limitations, leading to higher conversions and purities in a single unit operation. nih.govuni.lu
Continuous Processing: Shifting from batch to continuous flow processes can significantly improve efficiency, consistency, and safety. labsolu.caontosight.ai
Purification: Efficient purification methods are necessary to meet the high-purity requirements for various applications of this compound.
Catalyst Systems and Reaction Conditions
The selection of an appropriate catalyst system is a critical factor in the industrial synthesis of this compound. The ideal catalyst should offer high activity, selectivity, stability, and ease of separation from the reaction mixture.
Homogeneous Catalysts:
Mineral acids, particularly sulfuric acid (H₂SO₄), are conventional and highly effective catalysts for esterification. nih.govacs.org They operate by protonating the carbonyl oxygen of crotonic acid, thereby activating it for nucleophilic attack by n-propanol.
Advantages: High reaction rates and effectiveness.
Disadvantages: Challenges in industrial applications include the need for neutralization of the acidic catalyst, which generates significant amounts of waste salts. The corrosive nature of strong acids also necessitates specialized and costly equipment. nih.govnih.gov
Heterogeneous Catalysts:
To circumvent the issues associated with homogeneous catalysts, industrial processes are increasingly adopting solid acid catalysts. These catalysts are insoluble in the reaction medium, which simplifies their separation and allows for their reuse, aligning with the principles of green chemistry.
Commonly used solid acid catalysts for esterification reactions analogous to this compound synthesis include:
Ion-Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst™ 15, are widely used. nih.govnih.gov They possess a high concentration of sulfonic acid groups, providing strong catalytic activity. Their bead form makes them suitable for use in packed-bed reactors and reactive distillation columns.
Zeolites and Acid Clays: These materials can also serve as solid acid catalysts, though their application may be limited by factors such as pore size and hydrothermal stability. nih.gov
The following interactive table provides a comparative overview of typical reaction parameters for the esterification of carboxylic acids with alcohols using different catalyst systems, which can be extrapolated for this compound synthesis.
| Catalyst Type | Catalyst Example | Temperature (°C) | Catalyst Loading (wt%) | Molar Ratio (Alcohol:Acid) | Key Advantages | Key Disadvantages |
| Homogeneous | Sulfuric Acid | 80 - 120 | 1 - 5 | 1:1 to 3:1 | High reaction rate | Corrosive, difficult to separate, waste generation |
| Heterogeneous | Amberlyst™ 15 | 60 - 100 | 5 - 15 | 1:1 to 5:1 | Easily separable, reusable, non-corrosive | Higher cost, potential for lower activity than H₂SO₄ |
Note: The optimal conditions are dependent on the specific reactor configuration and process design.
Process Intensification Strategies
Process intensification aims to develop smaller, more energy-efficient, and safer manufacturing processes. For this compound synthesis, reactive distillation is a prime example of a process intensification strategy.
Reactive Distillation:
Reactive distillation (RD) combines chemical reaction and distillation in a single apparatus. nih.gov For the esterification of crotonic acid with n-propanol, the reactants are fed into a distillation column containing a solid acid catalyst in a specific section. As the reaction proceeds to form this compound and water, the components are separated based on their boiling points.
Mechanism of Enhancement: Water, a byproduct of the reaction, is continuously removed from the reaction zone as it has a lower boiling point than the ester and the reactants (often as an azeotrope with the alcohol). According to Le Chatelier's principle, the removal of a product shifts the equilibrium towards the formation of more products, thereby driving the reaction to a higher conversion than what is achievable in a conventional reactor. nih.gov The higher boiling this compound moves down the column and is collected at the bottom with high purity.
The table below illustrates the potential benefits of reactive distillation compared to a conventional batch process for a typical esterification.
| Parameter | Conventional Batch Process | Reactive Distillation |
| Conversion | Limited by equilibrium (e.g., 60-70%) | Can exceed 95% |
| Selectivity | High, but side reactions can occur with prolonged heating | Very high due to rapid removal of products |
| Energy Consumption | High (separate reactor and distillation units) | Lower (integrated unit) |
| Capital Cost | Higher (multiple units) | Lower (single unit) |
| Process Steps | Reaction followed by neutralization and distillation | Single integrated step |
Research on the synthesis of similar esters like n-propyl propionate (B1217596) has demonstrated the effectiveness of reactive distillation using catalysts like Amberlyst 46 in structured packings (Katapak-SP). nih.gov These studies provide valuable data and models that can be adapted for the optimization of this compound production. nih.govnih.gov
Continuous Flow Synthesis
Transitioning from batch to continuous flow manufacturing is another key aspect of modern process optimization. Continuous flow reactors, such as packed-bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs), offer several advantages for the industrial production of this compound.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control, which is crucial for exothermic esterification reactions.
Enhanced Safety: The smaller reaction volumes at any given time reduce the risks associated with handling flammable and corrosive materials.
Consistent Product Quality: Continuous operation leads to a more consistent product quality compared to batch-to-batch variations.
Scalability: Scaling up a continuous process is often more straightforward than scaling up a batch process.
A typical continuous process for this compound synthesis would involve continuously feeding preheated streams of crotonic acid and n-propanol into a packed-bed reactor containing a solid acid catalyst. The reactor effluent would then be directed to a series of distillation columns for the separation and purification of this compound.
Purification of this compound
The final step in the industrial synthesis is the purification of the crude this compound to meet the specifications for its intended use, such as in the flavor and fragrance industry or as a chemical intermediate. The primary purification method is fractional distillation.
The crude product from the reactor typically contains:
this compound
Unreacted crotonic acid
Unreacted n-propanol
Water
Minor byproducts
A multi-column distillation train is typically used to separate these components based on their different boiling points. The design and optimization of the distillation process are crucial for achieving high product purity while minimizing energy consumption.
Iii. Polymerization Science of Propyl Crotonate
Group-Transfer Polymerization (GTP) Mechanisms
Group-Transfer Polymerization is a key technique for polymerizing (meth)acrylate monomers. mdpi.com The process involves the repeated addition of monomer units to a growing polymer chain, with the active site being regenerated at the end of each addition step. nih.govillinois.edu This allows for a high degree of control over the final polymer structure. illinois.edu
The success of GTP for propyl crotonate and other alkyl crotonates is highly dependent on the choice of initiator and catalyst. acs.orgresearchgate.net Silyl (B83357) ketene (B1206846) acetals, such as 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS), are commonly used as initiators. acs.orgacs.org
Organic superacids have emerged as effective catalysts for the GTP of alkyl crotonates. acs.orgacs.org Compounds like 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂) and trifluoromethanesulfonimide (NHTf₂) have been shown to catalyze the GTP of monomers like ethyl crotonate and methyl methacrylate, yielding polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgacs.org The use of strong Brønsted acids as promoters for GTP has been a significant development in this area. illinois.eduacs.org Research has shown that organic superacids capable of catalyzing reactions like the Diels-Alder or Mukaiyama-Michael reaction can also effectively catalyze the GTP of ethyl crotonate. acs.org
For instance, the polymerization of ethyl crotonate using C₆H₅CHTf₂, NHTf₂, and N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf₂) as catalysts at -40 °C resulted in good polymer yields (>66%) and narrow molecular weight distributions (Mw/Mn = 1.14–1.20). acs.org The effectiveness of these catalysts is influenced by reaction conditions, particularly temperature. For ethyl crotonate, polymerization at -40 °C provides a good balance between a high monomer conversion rate and a narrow molecular weight distribution. acs.org
The table below summarizes the results of GTP of ethyl crotonate with various organic acid catalysts.
Table 1: GTP of Ethyl Crotonate with Organic Acid Catalysts
| Catalyst | Yield (%) | Mₙ (SEC) | Mₙ/Mₙ |
|---|---|---|---|
| C₆H₅CHTf₂ | 69 | 8,700 | 1.20 |
| HNTf₂ | 66 | 9,100 | 1.14 |
| TMSNTf₂ | 72 | 9,500 | 1.18 |
Conditions: [M]₀/[I]₀/[catalyst]₀ = 100/1/0.1, in CH₂Cl₂ at -40°C for 24 h.
Silicon-based Lewis acids are another important class of catalysts for the GTP of alkyl crotonates. researchgate.netx-mol.net These systems often involve N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides as catalysts in conjunction with silyl ketene acetals as initiators. x-mol.netresearchgate.net The steric bulk of the silyl groups on both the catalyst and the initiator can significantly influence the stereochemistry of the resulting polymer. x-mol.netresearchgate.net For example, the use of bulkier trialkylsilyl groups can lead to higher disyndiotacticity in the polymer, which in turn affects its thermal properties. x-mol.netresearchgate.net
A plausible mechanism for GTP using a silicon Lewis acid catalyst involves the coordination of the crotonate monomer to the catalyst, generating an activated monomer. semanticscholar.org This activated species then reacts with the silyl ketene acetal (B89532) initiator or the living polymer chain end, leading to chain growth and the release of the catalyst. semanticscholar.org
Research has also explored the in situ formation of silyl ketene acetal initiators through the 1,4-hydrosilylation of acrylate (B77674) monomers with hydrosilanes, catalyzed by compounds like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.comresearchgate.net This approach eliminates the need for the separate synthesis and addition of the initiator. mdpi.com
A key feature of GTP is its "living" nature, which means that chain termination and transfer reactions are largely suppressed. nih.gov This allows for the synthesis of polymers with well-defined architectures, predictable molecular weights, and narrow molecular weight distributions (low polydispersity). acs.orgillinois.edu
In the GTP of ethyl crotonate catalyzed by organic superacids, a linear increase in the number-average molecular weight (Mₙ) with monomer conversion is observed, while maintaining a narrow molecular weight distribution. acs.org This is a classic indicator of a living polymerization process with minimal chain-transfer reactions. acs.org By adjusting the monomer-to-initiator ratio, polymers with targeted molecular weights can be synthesized. acs.orgacs.org For example, higher monomer/initiator/catalyst feed ratios have been used to produce high-molecular-weight poly(alkyl crotonate)s. acs.orgacs.org
The living character of GTP also enables the synthesis of block copolymers by the sequential addition of different monomers. nih.govillinois.edu
Kinetic modeling is a powerful tool for understanding the mechanism of polymerization and for optimizing reaction conditions. researchgate.netrsc.org A kinetic model for the GTP of alkyl crotonates using silicon Lewis acid catalysts has been developed to quantitatively verify the proposed elementary reaction steps. semanticscholar.orgrsc.org This model includes steps for monomer activation, propagation of the living polymer chains, and termination reactions. semanticscholar.org
The general steps in a chain polymerization reaction are initiation, propagation, and termination. scribd.com In GTP, the propagation step involves the reaction of an activated monomer with the silyl ketene acetal at the chain end. illinois.edusemanticscholar.org
In the GTP of crotonates catalyzed by silicon Lewis acids, the propagation pathway involves the coordination of the monomer to the catalyst, followed by the reaction of this activated monomer with the living polymer chain end. semanticscholar.org The rate of propagation is typically first order in both monomer and initiator concentrations. nih.gov
A significant termination pathway in the GTP of acrylates is a cyclization reaction at the living chain end. researchgate.netsemanticscholar.org Kinetic modeling has shown that the activation energy for this cyclization reaction can be higher than that for the propagation reaction. researchgate.netrsc.org This implies that at higher temperatures, termination reactions become more significant, potentially leading to broader molecular weight distributions. researchgate.netrsc.org Studies have also indicated that the living chain end derived from a β-substituted acrylate like a crotonate may be more prone to termination reactions compared to that from an α-substituted acrylate. researchgate.net Another potential termination process involves the protonation of the living polymer by protic acids that may be generated in situ. semanticscholar.org
Kinetic Modeling and Mechanistic Elucidation of this compound GTP
Activation Energy Analysis in Polymerization Dynamics
The activation energy is a critical parameter in understanding the kinetics of polymerization, dictating how the rate of reaction responds to changes in temperature. For alkyl crotonates, specialized polymerization methods like group-transfer polymerization (GTP) have been studied to overcome the challenges associated with conventional radical polymerization.
A kinetic study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst provided quantitative insights into the activation energies of elementary reactions. semanticscholar.orgrsc.org In this system, two key reactions govern the polymer growth and termination: the propagation reaction and a cyclization reaction, which is a form of termination. semanticscholar.org
Further investigation into the steric hindrance of the trialkylsilyl moiety on the catalyst revealed that bulkier substituents increase the ratio of activation energies between the cyclization and propagation reactions. semanticscholar.orgrsc.org
Table 1: Activation Energies in Group-Transfer Polymerization of Alkyl Crotonates with a Trimethylsilyl (B98337) Moiety
| Reaction | Activation Energy (kJ mol⁻¹) |
|---|---|
| Propagation (E_p) | 28.6 rsc.org |
| Cyclization (Termination) (E_c) | 37.8 rsc.org |
Solvent Effects on Polymerization Kinetics
Historically, the kinetics of radical polymerization were considered to be largely independent of the solvent, provided the reaction was not diffusion-controlled. advancedsciencenews.com However, modern techniques have demonstrated that significant solvent effects do exist. advancedsciencenews.com The choice of solvent can influence the apparent propagation rate coefficient by a substantial factor, sometimes as much as tenfold or more, when changing from bulk polymerization to dilute solutions or between different solvents. advancedsciencenews.com
This phenomenon is attributed to the thermodynamic non-ideality of the system. advancedsciencenews.com The effect of the solvent can be rationalized by considering the activity coefficients of the monomer, the propagating radical, and the transition state. advancedsciencenews.com For atom transfer radical polymerization (ATRP), a type of controlled radical polymerization, the kinetics show a strong dependence on the reaction medium, with the activation rate constant often decreasing as the solvent polarity decreases. unipd.it While specific data for this compound is limited, these general principles suggest that the selection of a solvent is a critical parameter for controlling its polymerization kinetics, influencing reaction rates and potentially the properties of the final polymer.
Radical Copolymerization of this compound
Due to the low reactivity of crotonates in radical homopolymerization, copolymerization with other monomers is a more viable strategy for incorporating this compound units into a polymer chain.
Alternating Copolymerization Mechanisms
Research into the radical copolymerization of butyl crotonate (a close analog of this compound) with 2-methylene-1,3-dioxepane (B1205776) (MDO) has revealed a strong tendency towards the formation of alternating copolymers. nih.govacs.orgresearchgate.netfao.org This behavior is governed by the reactivity ratios of the comonomers. For the butyl crotonate (BCr) and MDO system, the reactivity ratios were experimentally determined to be r_BCr = 0.017 and r_MDO = 0.105. nih.govacs.orgfao.org
Since both reactivity ratios are significantly less than one, each radical-terminated chain end preferentially reacts with the other monomer rather than its own kind. acs.org This results in a copolymer with a highly alternating structure, particularly when the monomer feed composition of the crotonate is between 45% and 80%. acs.org This mechanism allows for the creation of copolymers with a regular structure, which would be difficult to achieve otherwise due to the general reluctance of alkyl crotonates to homopolymerize. nih.gov
Table 2: Reactivity Ratios for the Copolymerization of Butyl Crotonate (BCr) and 2-Methylene-1,3-dioxepane (MDO)
| Monomer | Reactivity Ratio (r) |
|---|---|
| Butyl Crotonate (BCr) | 0.017 acs.orgfao.org |
| 2-Methylene-1,3-dioxepane (MDO) | 0.105 acs.orgfao.org |
Formation of Ester Groups in Polymer Backbones via Ring-Opening
A key advantage of copolymerizing with cyclic ketene acetals like 2-methylene-1,3-dioxepane (MDO) is the introduction of ester groups directly into the polymer backbone through radical ring-opening polymerization (rROP). nih.govresearchgate.net When a propagating radical adds to the exomethylene group of the MDO monomer, the resulting acetal radical can undergo a β-scission reaction. nih.gov This process opens the cyclic structure and forms an ester linkage within the main polymer chain. nih.gov
Anionic Polymerization of Crotonate Monomers
Challenges and Specialized Initiation Systems
The anionic polymerization of alkyl crotonates, including this compound, is notoriously difficult. semanticscholar.orgresearchgate.net Conventional anionic initiators, such as alkyllithium reagents, are often ineffective in producing high molecular weight polymers from these β-substituted monomers due to steric hindrance and potential side reactions. semanticscholar.org The presence of the β-methyl group impedes the approach of the initiator and the propagating chain end to the monomer's double bond.
To overcome these challenges, specialized initiation systems and polymerization techniques have been developed. For instance, the anionic polymerization of sec-butyl crotonate has been achieved using 1,1-diphenylhexyllithium as an initiator in tetrahydrofuran (B95107) (THF) at low temperatures. kpi.ua
Group-transfer polymerization (GTP) has emerged as a particularly effective method for the controlled polymerization of various alkyl crotonates, including ethyl, n-propyl, and butyl crotonate. researchgate.netresearchgate.net This technique often employs a silyl ketene acetal as an initiator in conjunction with a catalyst. semanticscholar.orgresearchgate.netresearchgate.net Organic superacid catalysts and mercury (II) iodide have been successfully used to catalyze the GTP of alkyl crotonates, yielding polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net These advanced systems bypass the difficulties associated with traditional anionic methods, enabling the synthesis of well-defined poly(alkyl crotonate)s. researchgate.netresearchgate.net
Stereospecific Polymerization (e.g., Disyndiotacticity)
The polymerization of substituted vinyl monomers like this compound can result in polymers with different stereochemical structures. These structures, known as isotactic, syndiotactic, and atactic, describe the arrangement of the substituent groups along the polymer backbone. libretexts.org A disyndiotactic structure is a specific type of stereoregularity where pairs of monomer units have alternating configurations. For poly(alkyl crotonate)s, achieving high stereoregularity is crucial as it significantly influences the material's properties.
Group transfer polymerization (GTP) has been identified as a particularly effective method for the stereospecific polymerization of alkyl crotonates, including this compound, to yield polymers with high disyndiotacticity. researchgate.net Research has demonstrated that ethyl, n-propyl, iso-propyl, and n-butyl crotonates can be polymerized using GTP to produce predominantly disyndiotactic polymers. researchgate.net This process typically employs ketene trialkylsilyl acetals as initiators in the presence of a catalyst system, such as mercury (II) iodide (HgI₂) as a catalyst and iodotriethylsilane as a co-catalyst. researchgate.net Under these conditions, poly(n-propyl crotonate) has been synthesized with number-average molecular weights (Mn) ranging from 56,000 to 90,000 g/mol in nearly quantitative yields. researchgate.net
The degree of stereocontrol in this polymerization is highly sensitive to the reaction components and conditions. researchgate.netresearchgate.net Key factors influencing the disyndiotacticity include:
Structure of the Initiator/Catalyst: The steric hindrance of the trialkylsilyl groups in both the initiator and the co-catalyst plays a critical role. researchgate.netscispace.com Bulkier silyl groups, such as the tert-butyldimethylsilyl group, have been shown to enhance disyndiotacticity in the polymerization of methyl crotonate, a principle that extends to other alkyl crotonates. scispace.comresearchgate.net Systems with triethylsilyl ((C₂H₅)₃Si-) and tri-n-propylsilyl ((n-C₃H₇)₃Si-) groups can produce active species with greater thermal stability and higher stereospecificity compared to the less bulky trimethylsilyl ((CH₃)₃Si-) system. researchgate.net
Polymerization Temperature: Lower polymerization temperatures generally favor higher stereoregularity. researchgate.net For instance, in the GTP of ethyl crotonate catalyzed by organic acids, the disyndiotacticity was significantly enhanced at lower temperatures. researchgate.net This control over stereochemistry has a profound impact on the polymer's thermal properties; a poly(ethyl crotonate) with 92% disyndiotacticity exhibits a glass transition temperature (Tg) of 201 °C, whereas one with 53% disyndiotacticity has a Tg of only 82 °C. researchgate.netresearcher.life
The table below summarizes findings from the group transfer polymerization of various alkyl crotonates, highlighting the conditions that lead to stereocontrolled polymers.
| Monomer | Catalyst System | Initiator | Mn (g/mol) | Stereoregularity | Reference |
|---|---|---|---|---|---|
| n-Propyl Crotonate | HgI₂ / Iodotriethylsilane | Ketene Trialkylsilyl Acetal | 56,000 - 90,000 | Predominantly Disyndiotactic | researchgate.net |
| Methyl Crotonate | HgI₂ / tert-Butyldimethylsilyl Iodide | Ketene Silyl Acetal with tert-Butyldimethylsilyl group | - | Highest Disyndiotacticity | researchgate.netresearchgate.net |
| Ethyl Crotonate | Silicon Lewis Acids | Silyl Ketene Acetal | - | Disyndiotacticity enhanced by steric hindrance and low temperature | researchgate.net |
Polymerization of this compound in Relation to Bio-based Materials Development
The polymerization of this compound is increasingly relevant in the field of sustainable chemistry and the development of bio-based materials. ontosight.ai This interest stems from the potential to derive the monomer's precursor, crotonic acid, from renewable biomass resources. acs.org
A primary bio-based source for crotonic acid is the thermal degradation of poly(3-hydroxybutyrate) (P3HB), a type of polyhydroxyalkanoate (PHA). acs.org PHAs are aliphatic polyesters produced by various bacteria through the fermentation of biomass, positioning them as important "green" polymers. utwente.nlacs.org Pyrolysis of P3HB yields crotonic acid as a major product, which can then be converted into this compound through esterification with 1-propanol (B7761284). acs.orgutwente.nl This pathway provides a route to monomers for acrylic-type resins that is not dependent on petroleum feedstocks.
Despite its bio-based potential, this compound, like other β-substituted α,β-unsaturated carboxylates, is not easily polymerized through common methods like free-radical polymerization due to steric hindrance and electron delocalization. acs.org However, recent advancements in catalysis have enabled its efficient polymerization. Organic acid-catalyzed group-transfer polymerization (GTP) has proven effective, allowing for the smooth polymerization of linear alkyl crotonates such as ethyl crotonate, n-propyl crotonate, and n-butyl crotonate. For example, n-propyl crotonate has been polymerized at -40 °C for 24 hours to yield poly(n-propyl crotonate) in high yields.
The resulting poly(alkyl crotonate)s, including poly(this compound), exhibit properties that make them attractive as bio-based materials. They generally have higher thermal stabilities than their poly(alkyl methacrylate) counterparts and demonstrate excellent optical properties, with light transmittance values similar to glass. acs.org Furthermore, the ability to synthesize these polymers from crotonate esters derived from PHA waste presents a value-added opportunity for recycling and enhancing the sustainability of bioplastics. researchgate.net The development of copolymers, for instance by reacting alkyl crotonates with other bio-based monomers, further expands the potential to create degradable materials with a wide range of tunable properties. acs.org
The table below presents data on the polymerization of various alkyl crotonates using an organic acid-catalyzed GTP system, underscoring the successful synthesis of these bio-based polymers.
| Monomer | Polymerization Time (h) | Yield (%) | Mn (x 10⁴ g/mol) | Mw/Mn | Reference |
|---|---|---|---|---|---|
| Ethyl Crotonate (EtCr) | 24 | 72 | 4.1 | 1.17 | acs.org |
| n-Propyl Crotonate (nPrCr) | 24 | 78 | - | - | acs.org |
| n-Butyl Crotonate (nBuCr) | 24 | 64 | 7.2 | 1.32 | acs.org |
| Isothis compound (iPrCr) | 24 | 58 | 6.2 | 1.25 | acs.org |
Iv. Advanced Spectroscopic Characterization of Propyl Crotonate and Its Polymeric Forms
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of propyl crotonate, offering detailed insights into its molecular structure.
One-dimensional NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is fundamental for the initial structural determination of this compound.
¹H NMR: The ¹H NMR spectrum of this compound provides distinct signals for each set of non-equivalent protons. For instance, in a study of ethyl crotonate, a closely related compound, the proton spectrum clearly shows the coupling between protons. news-medical.net In this compound, the ethyl group protons of ethyl crotonate are replaced by propyl group protons, which would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom. The vinyl protons of the crotonate moiety typically appear as complex multiplets due to their coupling to each other and to the methyl group on the double bond. qorganica.es
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule gives a distinct signal. For example, in ethyl crotonate, six distinct resonances are resolved, corresponding to the different carbon environments within the molecule. news-medical.netmagritek.com A similar pattern is expected for this compound, with the addition of a signal for the extra methylene carbon in the propyl group. The carbonyl carbon of the ester group typically appears at the lowest field (highest ppm value). news-medical.net
A study on the group-transfer polymerization of various crotonates, including this compound, utilized both ¹H and ¹³C NMR to characterize the monomer and resulting polymers. acs.org The spectra were recorded in chloroform-d (B32938) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS). acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com In this compound, COSY would show correlations between the protons of the propyl group, as well as between the vinyl protons and the methyl protons of the crotonate moiety. qorganica.esmagritek.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. oxinst.com This would be useful in confirming all the protons belonging to the propyl group in a single experiment.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C coupling). libretexts.org This is crucial for assigning the carbon signals based on the already assigned proton signals. magritek.comasahilab.co.jp
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining stereochemistry. For this compound, NOESY or ROESY could be used to confirm the E-configuration of the double bond by observing the through-space interaction between the vinyl protons.
DEPT (Distortionless Enhancement by Polarization Transfer) is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups in a ¹³C NMR spectrum. aiinmr.com By running DEPT-45, DEPT-90, and DEPT-135 experiments, the multiplicity of each carbon signal can be determined. magritek.com For example, a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. magritek.com This information is invaluable for the complete assignment of the ¹³C NMR spectrum of this compound. news-medical.netazom.com
While solution-state NMR is more common for the analysis of small molecules like this compound, solid-state NMR (ssNMR) becomes particularly relevant for studying its polymeric forms. mpg.de For poly(this compound), ssNMR can provide information about the polymer's conformation, packing, and dynamics in the solid state. Techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic interactions and obtain higher resolution spectra. mpg.de Studies on related poly(alkyl crotonate)s have utilized ssNMR to investigate their stereoregularity and thermal properties. acs.orgresearchgate.net
DEPT Spectroscopy for Carbon Multiplicity Analysis
Mass Spectrometry (MS)
Mass spectrometry is another key analytical technique for the characterization of this compound, providing information about its molecular weight and fragmentation pattern.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is ideal for analyzing volatile compounds like this compound. capes.gov.br
Purity Assessment: GC-MS can be used to assess the purity of a this compound sample by separating it from any impurities before detection. The resulting chromatogram will show a major peak corresponding to this compound and minor peaks for any impurities.
Structural Information from Fragmentation: The mass spectrometer fragments the this compound molecules in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. For this compound, characteristic fragments would be expected from the loss of the propyl group, the propoxy group, and other rearrangements. The PubChem entry for this compound lists a top peak at m/z 69 in its GC-MS data. nih.gov
GC-MS has been used in the analysis of complex mixtures containing various esters, including this compound, to identify the individual volatile components. researchgate.net
Table 2: Chemical Compounds and PubChem CIDs
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. edinst.comfrontiersin.org These two methods are complementary, governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that induce a change in the molecule's polarizability. edinst.comgatewayanalytical.com
For this compound, a key application of IR and Raman spectroscopy is the identification and confirmation of its characteristic functional groups. The α,β-unsaturated ester structure of this compound gives rise to several distinct vibrational modes.
C=O Stretching: The carbonyl group of the ester is a strong absorber in the IR spectrum, typically appearing in the region of 1720-1740 cm⁻¹. This band is often weaker in the Raman spectrum.
C=C Stretching: The carbon-carbon double bond of the crotonate moiety gives a characteristic stretching vibration, usually around 1650-1660 cm⁻¹. This bond is often strong in the Raman spectrum due to the change in polarizability. gatewayanalytical.com
C-O Stretching: The ester C-O bonds produce strong bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.
C-H Stretching and Bending: Vibrations from the propyl group and the vinyl protons also contribute to the spectra in their respective regions.
The complementary nature of IR and Raman is crucial for a complete vibrational analysis. edinst.com For instance, the symmetric C=C bond in the crotonate is more prominent in Raman, while the polar C=O and C-O bonds are strong in IR. gatewayanalytical.com In the context of polymerization, these techniques can monitor the disappearance of the C=C vinyl bond signal, confirming the conversion of the monomer into the polymer, which would show the persistence of the ester C=O and C-O bands.
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1720 - 1740 | Strong | Weak-Medium |
| Alkene (C=C) | Stretching | 1650 - 1660 | Medium | Strong |
| Ester (C-O) | Stretching | 1100 - 1300 | Strong | Weak |
Operando spectroscopy involves the characterization of a catalyst while it is actively functioning, allowing for direct correlation between its structural state and its catalytic activity and selectivity. spectroscopyonline.com This methodology is invaluable for understanding reaction mechanisms, identifying active sites, and observing catalyst deactivation in real-time. spectroscopyonline.comornl.gov
In the context of this compound, operando IR and Raman spectroscopy could be applied to study its synthesis via esterification of crotonic acid or its transformation in catalytic processes like hydrogenation or polymerization. rsc.org By placing a specialized reactor cell in the path of the spectrometer's beam, one can simultaneously record spectroscopic data from the catalyst surface and analyze the reactant and product stream with a mass spectrometer or gas chromatograph. ornl.govcsic.es
For example, during the catalytic hydrogenation of this compound, operando IR spectroscopy could monitor the disappearance of the C=C vibrational band and the appearance of bands corresponding to propyl butyrate. youtube.com Simultaneously, operando Raman could track changes in the catalyst structure, such as the oxidation state of a metal oxide support. researchgate.net This combined approach provides a comprehensive picture of the structure-activity relationship, which is essential for designing more efficient and robust catalysts. csic.es
Vibrational Analysis for Functional Group Identification
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, which occur when an electron is promoted from a lower energy molecular orbital to a higher energy one upon absorption of UV or visible light. fiveable.me The resulting spectrum is a plot of absorbance versus wavelength, with the absorption maximum (λmax) corresponding to the most probable electronic transition. fiveable.me
This compound, as an α,β-unsaturated ester, possesses a conjugated system of π-electrons across the C=C and C=O bonds. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me Consequently, this compound can absorb UV light, leading to electronic transitions. The primary transitions expected for this compound are:
π → π* transition: An electron is promoted from the π bonding orbital to the π* antibonding orbital. This is an allowed transition and typically results in a strong absorption band.
n → π* transition: An electron from one of the non-bonding lone pairs on the carbonyl oxygen is promoted to the π* antibonding orbital. This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength compared to the π → π* transition. youtube.com
UV-Vis spectroscopy is useful for quantifying the concentration of this compound in solution and can be used to monitor the progress of reactions involving the chromophore. For example, during polymerization, the conjugation is lost as the C=C double bond is consumed. This would lead to a significant change in the UV-Vis spectrum, specifically a decrease in the intensity of the π → π* absorption band, which can be used to follow the reaction kinetics. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Electronic Structures
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. cea.frbrighton-science.commalvernpanalytical.com
The technique works by irradiating a sample with a beam of X-rays, which causes the ejection of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is also sensitive to the local chemical environment (i.e., the oxidation state and bonding partners of the atom). thermofisher.com
For this compound and its polymeric forms, XPS can provide valuable surface information. Analysis of a poly(this compound) film would yield quantifiable signals for carbon (C1s) and oxygen (O1s). High-resolution scans of the C1s region can distinguish between carbon atoms in different chemical environments, such as C-C/C-H bonds in the polymer backbone and propyl chain, C-O from the ester linkage, and O-C=O of the carbonyl group. researchgate.net This capability is crucial for verifying surface composition, detecting surface contamination, or analyzing the results of surface modification treatments. brighton-science.com
| Functional Group | Core Level | Approximate Binding Energy (eV) |
|---|---|---|
| Hydrocarbon (C-C, C-H) | C1s | 284.8 - 285.0 |
| Ester (C-O) | C1s | ~286.5 |
| Carbonyl (O=C-O) | C1s | ~289.0 |
| Carbonyl & Ester (C=O, C-O) | O1s | ~532 - 534 |
Building on the foundation of conventional XPS, advanced variations offer even deeper insights into surface structures.
Angle-resolved XPS (ARXPS) is a non-destructive technique used to determine the composition and thickness of ultra-thin films. thermofisher.com By varying the take-off angle at which the photoelectrons are collected relative to the sample surface, the effective analysis depth changes. At near-normal angles, the technique is more bulk-sensitive (within the XPS information depth), while at grazing (shallow) angles, it becomes more surface-sensitive. thermofisher.com For a poly(this compound) film, ARXPS could be used to non-destructively probe for chemical gradients within the top few nanometers, for example, to see if specific end-groups have preferentially segregated to the surface. researchgate.net
In situ Irradiated XPS involves performing XPS analysis while the sample is being subjected to some form of irradiation, such as UV light or an electron beam. This approach is particularly relevant for studying polymerization or degradation processes as they happen. For instance, one could initiate the polymerization of a thin film of this compound directly within the XPS chamber and monitor the changes in the C1s and O1s spectra in real-time. This would provide direct evidence of the chemical state changes associated with the conversion of C=C bonds to C-C single bonds and track the formation of the polymer at the surface.
Other Advanced Characterization Techniques Relevant to Materials Science (e.g., Electron Microscopy, X-ray Diffraction)
In addition to spectroscopic methods, the characterization of poly(this compound) and its analogs at the micro and nanoscale relies on advanced techniques that provide insights into their morphology, crystal structure, and spatial arrangement. These methods are crucial for establishing structure-property relationships, which are essential for the rational design of new polymeric materials.
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of polymeric materials. mdpi.comtescan-analytics.com SEM provides high-resolution, three-dimensional images of the sample surface, revealing details about surface topography, particle size, and shape. mdpi.comcolab.ws For polymer blends or composites, SEM can elucidate the distribution of different phases and fillers within the matrix. kpi.ua For instance, in immiscible polymer blends, SEM can reveal a heterophasic morphology, and the addition of compatibilizers can be observed to alter this structure, which in turn affects the material's mechanical properties.
TEM, on the other hand, offers even higher magnification and resolution, allowing for the observation of the internal structure of materials. mdpi.com To achieve this, the electron beam must pass through an ultra-thin section of the sample. tescan-analytics.com For polymeric systems, which are often composed of light elements and thus exhibit poor electron scattering contrast, staining with heavy metals is a common practice to enhance the visibility of different phases or domains. kpi.ua Cryo-TEM is a specialized technique that involves flash-freezing the sample, which is particularly useful for observing the native structure of self-assembled block copolymer particles in their dispersed state. mdpi.com
While specific SEM and TEM micrographs for poly(this compound) are not widely available in public literature, studies on analogous poly(alkyl crotonate)s and other polymers demonstrate the utility of these techniques. For example, in studies of block copolymer nanoparticles, TEM and SEM are used to determine the size and shape of the nanoparticles and to visualize their core-shell architecture. mdpi.com The morphology of polymer blends, such as those containing polypropylene, has been extensively studied using SEM to understand the phase structure and the effect of additives. nih.gov
X-ray Diffraction (XRD)
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. arxiv.orgicdd.com When X-rays are directed at a crystalline or semi-crystalline polymer, they are diffracted by the atomic planes in the crystal lattice, producing a unique diffraction pattern. researchgate.net This pattern consists of sharp peaks, known as Bragg reflections, superimposed on a broad, amorphous halo for semi-crystalline polymers. icdd.com
The analysis of the XRD pattern provides several key pieces of information:
Crystallinity: The degree of crystallinity can be estimated by comparing the integrated intensities of the crystalline peaks to the total scattered intensity. icdd.com
Crystal Structure: The positions (2θ angles) of the diffraction peaks are used to determine the unit cell parameters of the crystal lattice.
Tacticity Effects: For stereoregular polymers, such as disyndiotactic poly(alkyl crotonate)s, XRD is instrumental in confirming the regular arrangement of polymer chains. researchgate.netacs.orgresearchgate.net This regularity can significantly impact the material's properties.
The table below summarizes the typical information obtained from these advanced characterization techniques for polymers.
| Technique | Information Obtained | Relevance to Poly(this compound) |
| Scanning Electron Microscopy (SEM) | Surface morphology, topography, particle size and shape, phase distribution in blends. | Visualization of the surface features of poly(this compound) films or particles; analysis of morphology in blends or composites containing poly(this compound). |
| Transmission Electron Microscopy (TEM) | Internal structure, morphology of nanoparticles, core-shell structures, arrangement of crystalline lamellae. | Investigation of the internal structure of poly(this compound) materials, especially for nanostructured forms or blends where high resolution is required. |
| X-ray Diffraction (XRD) | Degree of crystallinity, crystal structure, unit cell dimensions, confirmation of stereoregularity, crystallite size. | Determination of the crystalline nature of poly(this compound); crucial for correlating stereospecific synthesis with the resulting solid-state structure and properties. researchgate.netacs.orgresearchgate.net |
V. Chromatographic Analysis of Propyl Crotonate and Derivatives
Gas Chromatography (GC) Methodologies
Gas chromatography is a cornerstone in the analysis of volatile compounds like propyl crotonate. It facilitates the separation of components from a mixture, which are then detected to provide qualitative and quantitative data.
Gas chromatography coupled with a flame ionization detector (GC-FID) is a standard method for assessing the purity of this compound. In this technique, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column's inner surface.
The FID is a nearly universal detector for organic compounds. libretexts.org As the separated components elute from the column, they are combusted in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of the analyte. libretexts.org This makes GC-FID an excellent tool for quantifying the purity of this compound by comparing the peak area of the main component to the total area of all detected peaks. The method is valued for its high sensitivity, wide linear range, and robustness. libretexts.orgresearchgate.net For accurate quantification, an internal standard is often used to correct for injection volume variations. epa.gov
A typical GC-FID setup for analyzing volatile esters would involve a non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. mdpi.com The temperature program would be optimized to ensure good separation of this compound from any potential impurities or related byproducts.
Table 1: Typical GC-FID Parameters for Volatile Ester Analysis
| Parameter | Value |
| Column | e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient, e.g., 50 °C to 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250-300 °C |
This table represents a generalized set of parameters and would require optimization for specific applications.
For unambiguous identification of this compound and its derivatives, gas chromatography-mass spectrometry (GC-MS) is the preferred method. While the chromatographic separation principle is the same as in GC-FID, the detector is a mass spectrometer. As each compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is fragmented into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.
This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nih.gov The PubChem database entry for this compound (CID 5365824) includes its GC-MS data, showing a top peak at m/z 69. nih.gov GC-MS can be operated in two modes: full scan, which is used for qualitative analysis and identification of unknown compounds, or selected ion monitoring (SIM), which focuses on specific ion fragments for highly sensitive and selective quantification of target analytes. mdpi.com This makes GC-MS a powerful tool for both identifying impurities and accurately quantifying this compound, even in complex matrices. nih.gov
This compound itself is not chiral. However, its derivatives or related compounds in a sample mixture might be. Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. gcms.cz While enantiomers have identical physical properties like boiling point and density, they can exhibit different biological activities or sensory properties. gcms.czchromatographyonline.com
The separation is achieved by using a chiral stationary phase (CSP) in the GC column. gcms.cz These stationary phases are typically based on derivatized cyclodextrins, which are chiral molecules capable of forming transient, diastereomeric complexes with the enantiomers of the analyte. gcms.czsigmaaldrich.com The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. sigmaaldrich.com The choice of the specific cyclodextrin (B1172386) derivative (e.g., beta- or gamma-cyclodextrin) and its substituents on the CSP is critical for achieving optimal selectivity for a given pair of enantiomers. chromatographyonline.comsigmaaldrich.com
GC-Mass Spectrometry (GC-MS) for Identification and Quantification
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) is another powerful analytical technique for the separation and quantification of compounds. It is particularly useful for less volatile or thermally labile compounds, although it can also be applied to analytes like this compound.
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the analyte's interaction with the stationary phase, which can be tailored for different separation modes. shodex.com For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Detection in HPLC is often performed using an ultraviolet (UV) detector, as many organic molecules absorb light in the UV-visible spectrum. The separation efficiency in HPLC is determined by factors such as the composition of the mobile phase, column temperature, and flow rate. shodex.com By optimizing these parameters, a method can be developed to separate this compound from other components in a mixture and quantify it based on the peak area relative to a calibration curve. researchgate.net
Table 2: Example HPLC System Configuration
| Component | Specification |
| Pump | Isocratic or Gradient |
| Column | e.g., C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Detector | UV-Vis Detector |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Flow Rate | 0.8 - 1.0 mL/min |
This table provides an example configuration and requires specific method development for the analysis of this compound.
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures than conventional HPLC systems. researchgate.net This results in several key advantages:
Enhanced Resolution: The smaller particle size leads to more efficient separation and sharper peaks, allowing for the resolution of closely eluting compounds. researchgate.net
Increased Speed: The high pressure allows for faster flow rates, significantly reducing analysis times, often from tens of minutes to just a few minutes. researchgate.net
Higher Sensitivity: Sharper, narrower peaks result in a greater peak height for a given concentration, leading to lower detection limits. mdpi.com
These benefits make UHPLC an attractive option for the high-throughput analysis of samples containing this compound, offering faster results without compromising separation quality. googleapis.comoaepublish.com The fundamental principles of separation are the same as in HPLC, but the instrumentation is engineered to withstand the higher operating pressures. researchgate.netmdpi.com
Hyphenated HPLC Techniques (HPLC-MS, HPLC-NMR, HPLC-IR) for Comprehensive Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, providing high-resolution separation of compounds in a mixture. ijrpr.com When coupled with powerful spectroscopic detectors, it becomes a formidable tool for both qualitative and quantitative analysis. nih.govhumanjournals.com This combination, known as a hyphenated technique, allows for the direct structural identification or characterization of the compounds as they elute from the HPLC column. ijsrtjournal.com
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry)
This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. numberanalytics.comsaiflucknow.org For the analysis of this compound, an HPLC system would first separate it from other components in a sample matrix. The eluent from the column is then directed into the mass spectrometer's ion source. saiflucknow.org
Principle: In the MS instrument, the separated this compound molecules are ionized, and the resulting ions are sorted based on their mass-to-charge (m/z) ratio. This provides the molecular weight of the compound. saiflucknow.org Further fragmentation of the molecular ion can be induced to create a unique fragmentation pattern, which acts as a "fingerprint" for definitive identification. saiflucknow.org
Application: HPLC-MS is invaluable for identifying and quantifying trace levels of this compound and its derivatives or impurities in complex mixtures. humanjournals.comnih.gov For instance, in the analysis of related dinitrophenyl crotonate isomers like meptyldinocap, LC-MS/MS (tandem mass spectrometry) is the method of choice for both identification and quantification after hydrolysis. eurl-pesticides.eueurl-pesticides.eu The high sensitivity and selectivity of LC-MS make it a powerful tool for such analyses. saiflucknow.org
HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance)
The coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information of an analyte post-separation. numberanalytics.comchromatographyonline.com This is one of the most powerful hyphenated techniques for unambiguous structure elucidation of unknown compounds and impurities. nih.gov
Principle: After the HPLC separates the components, the eluent containing the isolated compound (e.g., this compound) flows through a special flow cell within the NMR spectrometer's magnet. humanjournals.comlongdom.org The NMR spectrometer acquires spectra (like ¹H NMR or ¹³C NMR) of the compound in the solution, revealing the precise arrangement of atoms within the molecule. mdpi.com
Modes of Operation: LC-NMR can be performed in different modes: on-flow (continuous measurement), stopped-flow (the HPLC pump is stopped when the peak of interest is in the detector), and loop-storage, where peaks are collected in loops for later analysis. researchgate.net A more recent development is HPLC-SPE-NMR, where the analyte is trapped on a solid-phase extraction (SPE) cartridge, the HPLC solvent is washed away, and the analyte is then eluted with a deuterated NMR solvent for analysis. chromatographyonline.com This approach enhances sensitivity and avoids interference from HPLC solvents. chromatographyonline.com The identification of novel piperazine-tetrahydrofuran-2-carboxylic acid amide derivatives has been accomplished using HPLC for optical purity analysis in conjunction with NMR and IR for structural identification. google.com
HPLC-IR (High-Performance Liquid Chromatography-Infrared Spectroscopy)
This technique combines HPLC separation with Infrared (IR) spectroscopy, which is excellent for identifying functional groups within a molecule. nih.govlongdom.org
Principle: As this compound elutes from the HPLC column, it passes through a flow cell in an IR spectrometer. chromatographytoday.com The instrument measures the absorption of infrared radiation by the molecule. The resulting IR spectrum shows absorption bands characteristic of specific functional groups, such as the ester carbonyl (C=O) group and the carbon-carbon double bond (C=C) in this compound.
Challenges and Solutions: A major challenge for HPLC-IR is that common HPLC mobile phase solvents (like water, acetonitrile, and methanol) have strong IR absorption, which can obscure the analyte's signal. chromatographytoday.com To overcome this, two main interface types are used: the flow-cell method, where the solvent spectrum is digitally subtracted, and the more sensitive solvent-elimination method, where the eluent is sprayed onto a substrate and the solvent is evaporated before the IR spectrum of the deposited analyte is measured. chromatographytoday.com
The following table summarizes the primary applications of each hyphenated HPLC technique for the analysis of this compound.
| Technique | Primary Application for this compound Analysis | Key Information Obtained |
| HPLC-MS | Identification and Quantification | Molecular Weight, Fragmentation Pattern |
| HPLC-NMR | Unambiguous Structure Elucidation | Connectivity of Atoms, Stereochemistry |
| HPLC-IR | Functional Group Identification | Presence of C=O, C=C, C-O bonds |
Thin Layer Chromatography (TLC) in Preliminary Analysis
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the separation and qualitative analysis of compounds. du.ac.inlibretexts.org It is frequently employed for preliminary analysis, such as checking sample purity, identifying compounds by comparison with standards, and monitoring the progress of a chemical reaction. wisc.eduualberta.ca
The fundamental principle of TLC is the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture). wisc.eduiitg.ac.in For this compound, which is a moderately polar ester, silica gel is a common stationary phase. utexas.edu
Procedure: A small spot of the sample containing this compound is applied to the baseline of the TLC plate. libretexts.org The plate is then placed in a closed chamber containing a small amount of the mobile phase. wisc.edu By capillary action, the solvent moves up the plate, carrying the sample components with it at different rates depending on their polarity and affinity for the stationary phase. ualberta.ca Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the polar silica gel and travel shorter distances (lower Rf). utexas.edu
Analysis of Unsaturated Esters: The presence of the double bond in this compound influences its polarity and separation. For mixtures of unsaturated fatty acid esters, TLC on silica gel can separate them based on the number of double bonds. nih.gov Argentation TLC, where the silica gel is impregnated with silver nitrate, is a specialized technique that enhances the separation of unsaturated compounds based on the number, geometry, and position of the double bonds. nih.govaocs.org
Visualization: Since this compound is not colored, the separated spots must be visualized using methods like UV light (if the compound is UV-active) or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or phosphomolybdic acid spray followed by heating) that reacts with the compound to produce a colored spot. aocs.org The Retention Factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used for identification. libretexts.org
Supercritical Fluid Chromatography (SFC) for Green Analytical Approaches
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase. shimadzu.com It is considered a "green" analytical method because it most commonly uses supercritical carbon dioxide (CO₂), which is non-toxic, inexpensive, and sourced as a byproduct from other industrial processes, thus reducing the use and waste of hazardous organic solvents. waters.comnih.gov
The properties of a supercritical fluid are intermediate between those of a liquid and a gas, providing low viscosity and high diffusivity, which allows for fast and efficient separations. southampton.ac.uk SFC is particularly well-suited for the analysis of volatile compounds and for separating chiral and achiral molecules. waters.comnih.gov
Principle and Instrumentation: In SFC, CO₂ is pressurized and heated above its critical point (31 °C and 73 bar) to become a supercritical fluid. fagg.be Because pure CO₂ is non-polar, its elution strength is often modified by adding a small amount of a polar organic solvent, such as methanol, which is mixed with the supercritical CO₂ before it enters the column. shimadzu.comnih.gov The separation mechanism in SFC is similar to normal-phase HPLC, where analytes are separated based on their interactions with the stationary phase. waters.com
Application to Volatile Esters: SFC is highly effective for analyzing volatile compounds, a category that includes this compound. nih.gov Conventional gas chromatography (GC) is often used for such compounds, but SFC offers advantages like the ability to handle larger sample loads and faster analysis times. shimadzu.com A study demonstrated that a highly cross-linked styrene-divinylbenzene (SDVB) polymer-based column in SFC showed excellent retention and separation for a wide range of volatile compounds, including esters, which were not well-retained on conventional silica-based columns under SFC conditions. nih.gov This indicates the potential for developing robust SFC methods for this compound. The low viscosity of the mobile phase allows for higher flow rates and the use of serially coupled columns to enhance separation efficiency. southampton.ac.ukfagg.be
The following table compares the key features of the discussed chromatographic techniques for the analysis of this compound.
| Feature | HPLC | TLC | SFC |
| Principle | High-pressure liquid mobile phase | Liquid mobile phase, solid stationary phase on a plate | Supercritical fluid mobile phase |
| Primary Use | Quantitative analysis, complex mixture separation | Preliminary analysis, purity checks, reaction monitoring | Fast separations, "green" alternative to HPLC |
| Speed | Moderate to Fast | Fast (for simple analysis) | Very Fast |
| Instrumentation | Complex and expensive | Simple and inexpensive | Complex and expensive |
| Solvent Use | High | Low | Very Low (organic solvent) |
| Suitability for this compound | Excellent, especially when hyphenated | Good for qualitative/preliminary work | Excellent for fast, efficient, and green analysis |
Vi. Computational and Theoretical Chemistry Studies on Propyl Crotonate
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. drugdesign.orggoogleapis.com By solving Newton's equations of motion for a system of interacting particles, MD can reveal information about conformational changes, intermolecular forces, and transport properties. drugdesign.orgrsc.org
MD simulations are well-suited to explore the potential energy surface of a molecule and identify its preferred conformations. drugdesign.orgbrunel.ac.uk The simulations can also elucidate the nature of intermolecular interactions, which are crucial for understanding the physical properties of propyl crotonate in condensed phases. mdpi.comnih.govmdpi.com These interactions, including van der Waals forces and electrostatic interactions, govern how molecules arrange themselves and interact with their neighbors. rsc.org For instance, in simulations of other molecular systems, analysis of intermolecular forces has been used to understand aggregation and viscosity. rsc.org Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, revealing the primary drivers of intermolecular binding. mdpi.com
The movement of molecules from one region to another is a fundamental process known as diffusion. MD simulations are a powerful method for calculating the diffusion coefficient (D), which quantifies the rate of this movement. aalto.fid-nb.infonist.govscm.comnih.gov This is typically achieved by analyzing the mean square displacement (MSD) of the molecules over time; a linear relationship between MSD and time is indicative of diffusive motion, and the diffusion coefficient can be extracted from the slope of this line. scm.com
While specific MD studies on the diffusion of this compound were not found, research on similar small molecules provides a framework for how such an investigation would be conducted. For example, MD simulations have been used to study the diffusion of various small gas molecules and organic solvents in different media, such as polymers. d-nb.info These studies often explore how factors like temperature, pressure, and the size of the diffusing molecule affect the diffusion coefficient. d-nb.infonih.gov For instance, it is generally observed that diffusion coefficients increase with temperature. d-nb.info Investigations into the diffusion of propane (B168953) and propylene (B89431) in various materials have also been conducted, providing insights into how molecular structure influences mobility. mdpi.com A similar approach could be applied to this compound to understand its transport properties in different solvents or materials.
Conformational Analysis and Intermolecular Interactions
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to study molecules. These methods provide detailed information about electronic structure, molecular orbitals, and reaction energetics. banglajol.infoacs.org
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a many-body system based on its electron density. wikipedia.orgnih.govscispace.comresearchgate.net DFT is often favored for its balance of accuracy and computational cost. wikipedia.org
Table of DFT/HF Calculation Details for Related Esters
| Compound | Computational Method | Basis Set | Properties Investigated | Reference |
| Methyl Crotonate | DFT (M06-2X) | Not specified | Global and local reactivity, ESP, Frontier Orbitals | researchgate.net |
| Methyl trans-Crotonate | DFT, HF | 6-311G, 6-31G | Vibrational frequencies, Conformational stability, Bond order | banglajol.infobanglajol.info |
| Methyl Crotonate Radicals | DFT (M062x), CBS-QB3 | 6-311++G(d,p) | Potential energy surfaces, Reaction kinetics | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific physicochemical property. nih.govsci-hub.senih.govrsc.org These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint.
This compound has been included in studies developing Quantitative Structure-Property Relationship (QSPR) models, which are analogous to QSARs. One such study focused on the retention and release of odorant compounds in pectin (B1162225) gels. While the specific results for this compound were not detailed, the study methodology involved calculating a wide range of molecular descriptors to build a predictive model. These descriptors fall into several categories:
Constitutional descriptors: Related to the molecular formula and weight.
Topological descriptors: Describe the connectivity of atoms.
Geometrical descriptors: Relate to the 3D shape of the molecule.
Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity.
Quantum-chemical descriptors: Derived from quantum calculations, such as orbital energies (HOMO, LUMO) and dipole moment.
By correlating these descriptors with the observed property, QSAR/QSPR models can predict the behavior of new or untested compounds and provide insight into the structural features that govern a particular activity or property. nih.govrsc.org
Density Functional Theory (DFT) Applications for Electronic Structure
Solvent Effects Modeling
The solvent in which a chemical reaction or process occurs can have a significant impact on reaction rates and outcomes. srce.hrrsc.orgspringernature.comresearchgate.net Computational models are frequently used to understand and predict these solvent effects. These models can be broadly categorized into explicit models, where individual solvent molecules are included in the simulation, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net
A computational study on the Diels-Alder reaction of methyl crotonate with cyclopentadiene (B3395910) provides a clear example of how solvent effects can be modeled. srce.hr In this work, the Conductor-like Polarizable Continuum Model (CPCM), an implicit solvent model, was used to perform geometry optimizations in different solvents like water and methanol. srce.hr The results showed that the polarity of the solvent influences the stereoselectivity of the reaction. srce.hr For instance, the preference for the endo product in the reaction of methyl acrylate (B77674) was found to be more pronounced in the polar solvent water compared to the gas phase. srce.hr While the study found that the reaction of methyl trans-crotonate was predicted to be exo-selective in all cases, it highlights how continuum models are applied to understand how the solvent environment interacts with the solute and can stabilize or destabilize transition states, thereby altering reaction pathways and product ratios. srce.hr This type of modeling is essential for translating gas-phase theoretical calculations to real-world solution-phase chemistry.
Prediction of Reactivity and Stereoselectivity in Solution Phase
Computational models are instrumental in predicting the reactivity and stereochemical outcomes of reactions involving this compound in the solution phase. As an α,β-unsaturated ester, its reactivity is often characterized by reactions like the Michael addition researchgate.net. In silico techniques are increasingly used to predict the kinetic rate constants for such reactions, which is particularly valuable when experimental measurements are hindered by factors like low solubility or high volatility researchgate.net. For instance, a model developed to predict the reaction rates of α,β-unsaturated compounds with glutathione (B108866) (GSH) uses descriptors for the electrophilicity at the β-carbon, resonance stabilization of the transition state, and steric hindrance to achieve high accuracy researchgate.net. Such models can differentiate the reactivity between similar structures like acrylates and crotonates researchgate.net.
Machine learning, trained on large datasets from quantum chemistry calculations, offers a powerful approach to predict kinetic solvent effects nearly instantaneously. mit.educhemrxiv.org These models can predict the solvation free energy of activation for a reaction in various solvents based only on the chemical structures of the reactants and the solvent. mit.educhemrxiv.org This allows for high-throughput screening of solvents to optimize reaction conditions. mit.edu
Stereoselectivity is another critical aspect explored through computational studies. In the context of polymerization, theoretical studies shed light on how reaction conditions influence the stereochemistry of the resulting polymer. For example, in the copolymerization of related alkyl crotonates (methyl and isothis compound), it was found that trans isomers exhibit greater reactivity. researchgate.net Conversely, cis-isomers tend to produce more stereoregular polymers. researchgate.net The choice of solvent and catalyst systems is also a crucial factor influencing the stereochemical course of a reaction. acs.org Computational and theoretical studies are applied to various stereoselective reactions, such as cyclopropanation, where crotonate esters can be used as substrates. unl.pt The models help in understanding how the catalyst and substrate interact to favor the formation of one stereoisomer over another. unl.pt
The table below summarizes findings from studies on related crotonate esters, which provide insight into the predictable reactivity and stereoselectivity of this compound.
| Reaction Type | Compound Class | Key Finding | Computational Approach |
| Michael Addition | α,β-Unsaturated Esters | Reactivity can be predicted by modeling electrophilicity, resonance, and steric factors. | Quantitative in silico modeling researchgate.net |
| Polymerization | Alkyl Crotonates | Trans isomers are more reactive; cis isomers yield more stereoregular polymers. | Not specified researchgate.net |
| General Solution Phase Reactions | Neutral Reactions | Solvent effects on reaction rates can be rapidly predicted. | Machine Learning (trained on COSMO-RS data) mit.educhemrxiv.org |
| Cyclopropanation | Alkenes/Diazoesters | Catalyst structure dictates high enantio- and diastereoselectivity. | Not specified unl.pt |
Solute-Solvent Interaction Energies and Stability
The behavior and stability of this compound in a solution are fundamentally governed by the interactions between the solute (this compound) and the surrounding solvent molecules. walshmedicalmedia.com These solute-solvent interactions, which can include van der Waals forces, dipole-dipole interactions, and hydrogen bonding, dictate properties such as solubility and reactivity. walshmedicalmedia.comnih.gov
Computational chemistry provides powerful tools to investigate these interactions at a molecular level. Thermodynamic studies of solutions can be modeled to understand the contributions of each component to the mixture's properties. walshmedicalmedia.comrsc.org Apparent molar properties, such as apparent molar volume (Vϕ) and apparent molar adiabatic compressibility (Kϕ), are calculated from experimental data (density and speed of sound) and fitted to equations to derive parameters that describe solute-solvent and solute-solute interactions. rsc.org Furthermore, advanced computational methods can directly calculate the interaction energies between a solute and solvent molecules, offering a detailed picture of the solvation shell's structure and energetics. rsc.orgnih.gov While specific interaction energy values for this compound were not found in the searched literature, these are the established theoretical approaches used to quantify such properties.
The stability of this compound in solution is a key consideration. As an ester, it is susceptible to hydrolysis, particularly in aqueous or protic solvents, to yield propanol (B110389) and crotonic acid. nih.gov This is a critical factor in its application and storage. For instance, studies on other complex crotonate esters, like meptyldinocap, highlight the need to acidify standard solutions in solvents like acetonitrile (B52724) to minimize hydrolysis and ensure stability for analysis. eurl-pesticides.eu However, under anhydrous or non-nucleophilic conditions, this compound is sufficiently stable to be used in various chemical reactions, such as polymerization. acs.org Some derivatives, like 3-thiocyano this compound, have been noted for their chemical stability. cabidigitallibrary.org
The table below outlines the key concepts related to the stability and solute-solvent interactions of this compound in solution.
| Property | Influencing Factors | Relevance | Computational/Experimental Approach |
| Solute-Solvent Interactions | Solvent polarity, hydrogen bonding ability, temperature | Determines solubility, reactivity, and conformation in solution. walshmedicalmedia.comnih.gov | Calculation of apparent molar properties; direct calculation of interaction energies. rsc.org |
| Chemical Stability | Presence of water, acids, bases; temperature; light | Susceptible to hydrolysis. nih.goveurl-pesticides.eu Stable under anhydrous conditions. acs.org | Monitoring degradation over time in different solvent systems. eurl-pesticides.eu |
Vii. Reaction Mechanisms and Thermodynamics of Propyl Crotonate Transformations
Detailed Mechanistic Pathways of Esterification Reactions
The synthesis of propyl crotonate is most commonly achieved through Fischer esterification, a well-established acid-catalyzed reaction between crotonic acid and 1-propanol (B7761284). nih.govfishersci.ca This reversible reaction involves the formation of an ester and water from a carboxylic acid and an alcohol. fishersci.cafishersci.at The mechanism proceeds through several key equilibrium steps. fishersci.cauni.lu
The multi-step mechanism is as follows:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the oxygen atom in the carbonyl group of crotonic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄). fishersci.cafishersci.no This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. fishersci.cafishersci.no
Nucleophilic Attack by Alcohol : The alcohol (1-propanol), acting as a nucleophile, attacks the now-activated carbonyl carbon. fishersci.cafishersci.no This leads to the formation of a tetrahedral intermediate. fishersci.ca
Proton Transfer : A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). fishersci.cauni.lu
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π bond, leading to the elimination of a water molecule and the formation of a protonated ester. fishersci.cafishersci.no
Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst. fishersci.cauni.lu
To drive the equilibrium towards the product side, an excess of the alcohol reactant is typically used, and the water produced is often removed as it forms. fishersci.cauni.lu
Polymerization Reaction Dynamics
The polymerization of alkyl crotonates, including this compound, is known to be challenging via conventional free-radical or anionic methods. This difficulty arises from factors such as the steric hindrance caused by the β-methyl group on the α,β-unsaturated ester. However, methods like group-transfer polymerization (GTP) have proven to be effective.
Group-Transfer Polymerization (GTP): GTP is a form of living polymerization that provides good control over the molecular weight and results in a narrow molecular weight distribution for poly(alkyl crotonate)s. nih.gov The polymerization of n-propyl crotonate has been successfully achieved using this method. fishersci.ca
Initiation : The reaction is initiated by a silyl (B83357) ketene (B1206846) acetal (B89532), such as 1-methoxy-1-(trimethylsiloxy)propene, in the presence of a catalyst. fishersci.fifishersci.ca The catalyst can be a Lewis acid (e.g., mercury(II) iodide) or, more recently, an organic superacid like N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃). nih.govfishersci.fi The catalyst activates the monomer, which then reacts with the initiator to start the polymer chain. nih.gov
Propagation : The chain grows as the silyl group from the initiator (or the living polymer chain end) is transferred to incoming monomer units. fishersci.fi This process involves the repeated addition of monomer molecules to the active silyl ketene acetal at the end of the growing chain. nih.gov
Termination : In GTP of crotonates, a well-known termination reaction is cyclization. nih.govuni.lu The living polymer chain end can react intramolecularly, leading to a stable cyclic structure and the cessation of chain growth. nih.gov This termination pathway becomes more significant at higher temperatures. uni.lu Deliberate termination can also be achieved by adding a quenching agent like methanol. nih.gov
Anionic and Radical Polymerization:
Anionic Polymerization : This method, typically initiated by strong nucleophiles like n-butyllithium, is generally not effective for producing high molecular weight homopolymers from alkyl crotonates. fishersci.cafishersci.com The active carbanionic chain end is highly reactive and can participate in side reactions. While the general mechanism involves nucleophilic initiation and propagation by monomer insertion, its application to crotonates is limited. fishersci.cawikipedia.org
Radical Polymerization : Alkyl crotonates show a negligible ability to homopolymerize using common radical initiators like benzoyl peroxide. fishersci.no The β-substituent appears to hinder the propagation step significantly. fishersci.no
In polymerization, chain transfer is a process that terminates a growing polymer chain but simultaneously creates a new active site that can initiate a new chain. In the free-radical copolymerization of butyl crotonate, chain transfer to the monomer was identified as the primary termination mechanism. fishersci.no This suggests that while a growing radical chain might be terminated, the radical is transferred to a monomer molecule, which may or may not efficiently initiate a new chain. fishersci.no In anionic polymerization, chain transfer can occur if the solvent is protic (e.g., containing traces of water or ammonia), where a proton is abstracted by the carbanion, terminating the chain and forming a new anionic species. americanelements.com
Initiation, Propagation, and Termination Steps in Various Polymerization Modes
Catalytic Reaction Mechanisms Involving Crotonate Esters
This compound can undergo several transformations involving catalysts, beyond its synthesis and polymerization.
Acid-Catalyzed Esterification : As detailed in section 7.1, strong acids like H₂SO₄ catalyze the formation of this compound by protonating the carbonyl group of crotonic acid, making it a better electrophile. fishersci.cauni.lu
Lewis Acid Catalysis in GTP : In the group-transfer polymerization of crotonates, Lewis acids (e.g., silicon-based catalysts like Tf₂NSiMe₃ or metal halides like HgI₂) are used to activate the monomer. nih.govfishersci.fi The catalyst coordinates to the carbonyl oxygen of the crotonate, making it more susceptible to attack by the silyl ketene acetal initiator. nih.gov
Catalytic Hydrogenation : The carbon-carbon double bond in this compound can be reduced to a single bond through catalytic hydrogenation, yielding propyl butyrate. This reaction is typically carried out using molecular hydrogen (H₂) and a heterogeneous metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.orgfishersci.se The mechanism involves the adsorption of both the hydrogen and the alkene onto the metal surface, followed by the stepwise, syn-addition of two hydrogen atoms across the double bond. wikipedia.orgfishersci.se
Transesterification : This process involves exchanging the propyl group of the ester with a different alcohol group (R'-OH). fishersci.ca The reaction can be catalyzed by either acids or bases. fishersci.ca Acid catalysis follows a mechanism similar to esterification, involving protonation of the carbonyl. fishersci.ca Base catalysis involves the deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent elimination of the original alcohol's alkoxide. fishersci.ca Catalysts like zinc acetylacetonate (B107027) and iron(III) acetylacetonate have also been used for transesterification reactions. fishersci.ca
Thermodynamic Analysis of Synthetic and Polymerization Processes
The thermodynamics of chemical reactions govern their feasibility and equilibrium position.
Polymerization : The polymerization of alkyl crotonates via Group-Transfer Polymerization (GTP) involves competing propagation and termination reactions, each with its own thermodynamic parameters. A kinetic modeling study of the GTP of ethyl crotonate using a silicon Lewis acid catalyst provided the following activation energies: uni.lu
| Reaction Step | Activation Energy (Eₐ) |
| Propagation | 28.6 kJ/mol |
| Cyclization (Termination) | 37.8 kJ/mol |
This data reveals that the activation energy for the termination reaction (cyclization) is higher than that for the propagation reaction. uni.lu This indicates that at higher temperatures, the termination reaction is accelerated more significantly than the propagation reaction, which can limit the molecular weight of the resulting polymer. uni.lu
Hydrogenation : The catalytic hydrogenation of an alkene's double bond is a thermodynamically favorable reaction. wikipedia.orgfishersci.se The process is exothermic, releasing heat (the heat of hydrogenation) because the resulting saturated alkane is more stable (at a lower energy state) than the unsaturated alkene reactant. wikipedia.orgfishersci.se
Viii. Applications and Research Frontiers of Propyl Crotonate in Materials Science
Propyl Crotonate as a Monomer for Advanced Polymer Materials
The use of this compound as a monomer is a significant area of research, focusing on creating polymers with enhanced properties and sustainable origins.
Synthesis of High-Performance Polymers
This compound has been successfully utilized in the synthesis of high-performance polymers through techniques like group-transfer polymerization (GTP). researchgate.net Research has demonstrated that linear alkyl crotonates, including n-propyl crotonate, can be smoothly polymerized to yield the corresponding poly(alkyl crotonate)s (PRCrs). In particular, the organic acid-catalyzed GTP of n-propyl crotonate has been shown to proceed in good yields. researchgate.net This method allows for the creation of polymers with high number-average molecular weights, ranging from 56,000 to 90,000, and these polymerization reactions can be carried out almost quantitatively. researchgate.net
The resulting poly(alkyl crotonate)s exhibit notable thermal stability. For instance, polymers derived from crotonates have been found to possess glass transition temperatures (Tg) that are 65–90 °C higher than their corresponding polymethacrylate (B1205211) counterparts. researchgate.net This increased stiffness is attributed to the presence of a methyl group in the β-position of the polymer backbone. researchgate.net The thermal degradation temperatures of these polymers are sufficiently high to allow for good processability, making them promising candidates for applications requiring high-temperature resistance. researchgate.net
The polymerization of alkyl crotonates, such as this compound, can be initiated by various catalytic systems. One effective method involves using ketene (B1206846) trialkylsilyl acetals as initiators in the presence of mercury (II) iodide as a catalyst and iodotriethylsilane as a co-catalyst, which results in predominantly disyndiotactic polymers. researchgate.net
Development of Bio-based and Degradable Polymer Systems
This compound is a key component in the development of bio-based polymers. researchgate.net Its precursor, crotonic acid, can be produced from biomass resources. researchgate.net One method involves the pyrolysis of poly(3-hydroxybutyrate) (PHB), a biodegradable polyester (B1180765) produced by bacterial fermentation. researchgate.net this compound is then synthesized via the esterification of crotonic acid with 1-propanol (B7761284). fishersci.nofishersci.se This positions poly(this compound) and related polymers as materials derived from renewable feedstocks, offering a more sustainable alternative to petroleum-based plastics. researchgate.net
The incorporation of monomers derived from biomass is a crucial step toward creating more environmentally friendly plastics. researchgate.net While the term "bio-based" refers to the origin of the material, the biodegradability is determined by the polymer's chemical structure. nih.gov Polyhydroxyalkanoates (PHAs), the family to which PHB belongs, are known for their biodegradability. nih.gov The development of polymers from monomers like this compound, which can be sourced from these bio-based and biodegradable materials, is a significant frontier in materials science. researchgate.netresearchgate.net The resulting poly(alkyl crotonate)s are part of a growing class of materials aimed at reducing environmental impact.
Functional Polymers with Tailored Properties
The polymerization of this compound allows for the creation of functional polymers with properties that can be tailored for specific applications. The inherent structure of the this compound monomer, with its ester group and alkyl chain, influences the characteristics of the final polymer. By selecting specific monomers and polymerization techniques, researchers can control properties such as molecular weight, thermal stability, and mechanical strength. researchgate.net
Group-transfer polymerization of n-propyl crotonate has been shown to produce polymers with number-average molecular weights between 56,000 and 90,000. researchgate.net The resulting poly(this compound)s exhibit a range of desirable thermal and mechanical properties, including a high glass transition temperature, which indicates good heat resistance. researchgate.net The ability to create polymers with these specific characteristics opens up possibilities for their use in advanced applications where performance under demanding conditions is critical. researchgate.net The synthesis of polymers with tailored properties is a key area of materials science, and this compound serves as a valuable monomer in this endeavor. google.com
Integration of this compound into Complex Organic Molecule Synthesis
Beyond polymerization, this compound and its derivatives are valuable intermediates in the synthesis of complex, high-value organic molecules.
Asymmetric Synthesis Building Blocks
Crotonate esters, including this compound, are important substrates in asymmetric synthesis for the creation of chiral synthons. clockss.orgnih.gov These enantiomerically pure building blocks are crucial for the synthesis of biologically active compounds and complex natural products. clockss.orgnih.gov
One notable application is in asymmetric dihydroxylation reactions. For instance, the Sharpless asymmetric dihydroxylation of crotonate esters is an effective method for producing enantiomerically pure precursors for complex molecules. nih.gov This reaction can transform the crotonate into a diol with high enantiomeric excess, which can then be used in subsequent synthetic steps. nih.govresearchgate.netchinesechemsoc.org
Furthermore, crotonates are used in other asymmetric transformations, such as enantioselective isomerization. A rhodium(I)/phosphoramidite complex has been shown to catalyze the enantioselective isomerization of 4-iminocrotonates, providing access to central chiral building blocks in good yield and high enantioselectivity. nih.gov These synthons can be further elaborated into stereodefined amides through reactions with various nucleophiles. nih.gov The use of chiral auxiliaries with crotonate esters in Diels-Alder reactions also allows for high levels of asymmetric induction, leading to the formation of specific stereoisomers. researchgate.netacs.org
Supramolecular Chemistry and this compound Interactions
Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding, van der Waals forces, and π-π stacking, to form organized assemblies. wikipedia.orgbbau.ac.in The chemical structure of this compound, with its polar ester group and nonpolar alkyl chain, suggests its potential to participate in these types of interactions.
While direct research on this compound within complex supramolecular systems is limited, its potential can be inferred from its structural features. The ester group's oxygen atoms can act as hydrogen bond acceptors, and the molecule as a whole can engage in dipole-dipole and van der Waals interactions. bbau.ac.in These non-covalent forces are the foundation of host-guest chemistry and molecular self-assembly, where molecules recognize each other to form larger, functional structures. wikipedia.orgnih.gov For example, molecules with both hydrophobic and hydrophilic regions can self-assemble into structures like micelles or layers in the presence of appropriate solvents or surfaces. thno.org The design of functional systems based on these principles is a major goal of supramolecular chemistry. bbau.ac.in
Crystal Engineering for Advanced Materials
The design and synthesis of crystalline polymeric materials from this compound represent a specialized area within materials science, leveraging the principles of crystal engineering to control the polymer's final architecture and properties. Crystal engineering is the rational design of functional molecular solids, and in the context of polymers, it involves guiding the arrangement of monomer units to form highly ordered, crystalline structures. The inherent chemical structure of this compound, a β-substituted α,β-unsaturated carboxylate, presents unique challenges and opportunities for polymerization, as these types of monomers are not easily polymerized through conventional radical or anionic methods due to their chemical stability. researchgate.netresearchgate.net
A primary strategy for synthesizing crystalline poly(this compound) is through stereospecific polymerization techniques that control the tacticity—the stereochemical arrangement of the chiral centers in the polymer backbone. One of the most successful methods for achieving this is group-transfer polymerization (GTP). researchgate.netacs.org GTP allows for the synthesis of polymers with a controlled molecular weight and a narrow molecular weight distribution. researchgate.netacs.org
Research has demonstrated the successful polymerization of n-propyl crotonate via GTP to yield poly(n-propyl crotonate) with a significant degree of stereochemical control. researchgate.netacs.org Specifically, the use of certain initiators and catalysts in GTP can produce predominantly disyndiotactic polymers. researchgate.netresearchgate.net Disyndiotacticity, a highly regular alternating stereochemistry, facilitates efficient chain packing, which is a prerequisite for crystallization. The formation of these ordered structures is influenced by factors such as polymerization temperature, with lower temperatures often enhancing the stereoregularity. researchgate.netresearchgate.net
The synthesis of the n-propyl crotonate monomer itself is typically achieved through the esterification of crotonic acid with 1-propanol. acs.org Crotonic acid can be derived from biomass sources, such as the pyrolysis of poly(3-hydroxybutyrate) (P3HB), positioning this compound as a potentially bio-based building block for advanced materials. acs.orgnih.gov
The polymerization of alkyl crotonates, including this compound, has been achieved using organic acid-catalyzed GTP systems. For instance, using 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) as an initiator, n-propyl crotonate has been polymerized to obtain the corresponding polymer in good yields. acs.org Another study details the use of ketene trialkylsilyl acetals as initiators with mercury (II) iodide as a catalyst to produce disyndiotactic poly(alkyl crotonate)s, including poly(n-propyl crotonate), with high molecular weights. researchgate.net The resulting poly(n-propyl crotonate) is reported to have a number-average molecular weight (Mn) of up to 81,000 and exhibits a glass transition temperature (Tg) of 68 °C. researchgate.net
The design principles for these crystalline materials are rooted in controlling intermolecular interactions to construct specific molecular packing. researchgate.net By achieving high tacticity, the polymer chains of poly(this compound) can align more effectively, leading to crystalline domains that enhance the material's thermal and mechanical properties. researchgate.net While much of the detailed crystallographic analysis has been performed on its analogue, poly(methyl crotonate), the principles of threo-addition and trans-opening of the monomer's double bond during polymerization are fundamental to achieving the disyndiotactic structure across poly(alkyl crotonate)s. researchgate.net
The table below summarizes key findings from the synthesis of poly(n-propyl crotonate) using group-transfer polymerization.
| Polymerization Method | Monomer | Initiator/Catalyst System | Resulting Polymer | Molecular Weight (Mn) | Polymer Yield | Key Structural Feature |
| Organic Acid-Catalyzed GTP acs.org | n-Propyl Crotonate | MTS / C₆H₅CHTf₂ | Poly(n-propyl crotonate) | - | 78% | - |
| GTP researchgate.net | n-Propyl Crotonate | Ketene trialkylsilyl acetal (B89532) / HgI₂ | Poly(n-propyl crotonate) | 81,000 | Quantitative | Predominantly disyndiotactic |
Ix. Environmental and Degradation Research on Propyl Crotonate and Its Polymers
Pyrolytic Degradation Pathways of Poly(propyl crotonate) and Related Polymers
The thermal decomposition, or pyrolysis, of polymers is a crucial aspect of their stability and environmental degradation. While specific studies on poly(this compound) are limited, the degradation pathways can be inferred from research on structurally related unsaturated polyesters and polymers that yield crotonate structures upon decomposition.
When polymers are subjected to high temperatures, their molecular chains break down, leading to changes in their physical and chemical properties. slideshare.net The thermal degradation of unsaturated polyester (B1180765) resins, which share structural similarities with poly(this compound), typically occurs at temperatures between 350°C and 490°C. researchgate.net The process involves complex chemical reactions that break down the polymer into smaller, volatile compounds. dergipark.org.tr
The pyrolysis of unsaturated polyesters often proceeds via several mechanisms, including:
Chain Scission: The polymer backbone breaks at random points, a common degradation mechanism for many polymers. core.ac.uk
Side Group Elimination: Functional groups attached to the main polymer chain are cleaved off. In the case of polymers similar to poly(this compound), this could involve the ester group.
Depolymerization: The polymer reverts to its monomeric units. gla.ac.uk
Studies on poly(3-hydroxybutyrate) (PHB), a biodegradable polyester, show that its thermal degradation at moderate temperatures (170-200°C) produces oligomers with a trans-crotonate end group and a carboxylic acid end group. researchgate.netnii.ac.jp This occurs through a random scission of the polymer chain. researchgate.netresearchgate.net The primary degradation product is often crotonic acid. nii.ac.jpresearchgate.netredalyc.org This suggests a potential pathway for poly(this compound) degradation, where the polymer chain breaks to form smaller units with crotonate functionalities.
The pyrolysis of poly(ethylene fumarate), another related polyester, involves alkyl-oxygen scission, which results in the formation of acid and vinyl ester end-groups. gla.ac.uk The specific products and mechanisms depend heavily on the polymer's exact structure and the pyrolysis conditions, such as temperature and atmosphere. google.comabcm.org.br For instance, the activation energy required for the pyrolysis of unsaturated polyesters can be influenced by factors like the presence of reinforcements (e.g., glass fibers). abcm.org.br
| Polymer Type | Typical Pyrolysis Temperature Range (°C) | Key Degradation Products/Mechanisms | Reference |
|---|---|---|---|
| Unsaturated Polyester Resins | 350 - 490 | Complex mixture of volatile compounds from chain scission. | researchgate.net |
| Poly(3-hydroxybutyrate) (PHB) | 170 - 200 | Oligomers with trans-crotonate end groups, crotonic acid. Random chain scission. | researchgate.netnii.ac.jpresearchgate.net |
| Poly(ethylene fumarate) | Not specified | Alkyl-oxygen scission leading to acid and vinyl ester end-groups. | gla.ac.uk |
| Poly(vinyl acetate) (PVAc) | 300 - 400 | Deacetylation to form a polyene residue. | core.ac.uk |
Enzymatic Degradation Studies and Biocatalysis
Enzymatic degradation offers a pathway for the biological breakdown of esters and their polymers, representing a key aspect of their environmental fate and potential for bioremediation. frontiersin.org The process involves enzymes, typically from microorganisms, that catalyze the hydrolysis of ester bonds. nih.gov
The enzymatic degradation of polyesters generally occurs in two stages:
Adsorption: The enzyme adsorbs onto the surface of the polymer. frontiersin.orgnih.gov
Hydrolysis: The enzyme catalyzes the cleavage of the ester bonds, breaking the polymer down into smaller oligomers, dimers, and eventually monomers. frontiersin.orgnih.gov
Research has shown that various enzymes, particularly lipases and cutinases, are effective in degrading aliphatic polyesters. researchgate.netmdpi.com For example, lipase (B570770) B from Candida antarctica (CaLB) has been used in biocatalytic reactions involving crotonate esters. nih.govresearchgate.net Specifically, it has been employed for the regioselective acylation of rapamycin (B549165) using vinyl crotonate. nih.gov This demonstrates the ability of lipases to interact with and catalyze reactions of crotonate compounds.
The degradability of polyesters by enzymes is influenced by their chemical structure and physical properties, such as crystallinity and melting point. mdpi.com Polymers with lower melting points and glass transition temperatures tend to be more susceptible to enzymatic attack because their amorphous regions are more accessible to enzymes. mdpi.com
In the context of this compound polymers, it is expected that lipases and similar hydrolytic enzymes would be capable of degrading the material. Studies on the enzymatic degradation of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) have shown that commercial lipases can hydrolyze the polymer backbone, leading to controlled depolymerization and the formation of low molecular weight oligomers. researchgate.net This provides a model for how poly(this compound) might be biodegraded in an enzyme-rich environment.
Biocatalysis is also employed in the synthesis of compounds related to this compound. For instance, microwave-assisted Michael additions to methyl crotonate have been developed to synthesize γ-nitro aliphatic methyl esters, which are precursors for amino methyl esters. mdpi.com
| Enzyme/Biocatalyst | Substrate/Polymer | Observation | Reference |
|---|---|---|---|
| Lipase B from Candida antarctica (CaLB) | Vinyl crotonate | Catalyzes regioselective acylation. | nih.gov |
| Lipase B from Candida antarctica (CaLB) | Methyl crotonate | Catalyzes aza-Michael addition and aminolysis. | researchgate.net |
| Commercial Lipases | Poly(3HB-co-4HB) | Hydrolyzes the polymer backbone, enabling controlled depolymerization. | researchgate.net |
| Cutinase, Lipases | Aliphatic Polyesters (PCL, PBSA, PBS) | Effective in degrading various polyesters, with activity dependent on polymer structure. | mdpi.com |
Hydrolytic and Oxidative Stability of this compound Esters
The stability of this compound against hydrolysis and oxidation is a key determinant of its persistence and degradation in environmental and industrial settings.
Hydrolytic Stability refers to the resistance of the ester to break down in the presence of water. This reaction, the reverse of esterification, yields the parent carboxylic acid (crotonic acid) and alcohol (propanol). iql-nog.com The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts. iql-nog.commdpi.com
Generally, ester hydrolysis can be catalyzed by both acids and bases. For some esters, base-catalyzed hydrolysis is a significant degradation pathway. acs.org The hydrolytic stability of a related compound, meptyldinocap, shows a strong dependence on pH, with the compound being much less stable in basic conditions (pH 9) compared to acidic or neutral conditions. eurl-pesticides.eu While specific data for this compound is not detailed in the provided search results, it is expected to follow similar trends. A standard method to assess hydrolytic stability involves incubating the ester with water at an elevated temperature and monitoring the increase in acidity over time. iql-nog.com
Oxidative Stability is the resistance of the ester to degradation by atmospheric oxygen. The presence of a carbon-carbon double bond in the crotonate moiety makes this compound susceptible to oxidation. mdpi.comagqm-biodiesel.de Unsaturated sites are prone to attack by free radicals, initiating a chain reaction that leads to the formation of hydroperoxides and other degradation products. mdpi.comresearchgate.net
Key factors influencing the oxidative stability of unsaturated esters include:
Degree of Unsaturation: Stability generally decreases as the number of double bonds increases. researchgate.net
Ester Structure: Theoretical calculations suggest that esters are generally more stable against oxidation than their corresponding free acids. researchgate.net
Presence of Antioxidants: Antioxidants can be added to interrupt the free-radical chain reactions and improve stability. mdpi.comagqm-biodiesel.de
The oxidation of unsaturated fatty acid esters is a well-studied analogy. These esters are known to oxidize when exposed to oxygen, light, and high temperatures. researchgate.net The process leads to the formation of breakdown products that can alter the properties of the material. google.com
Predictive Modeling for Environmental Fate
Predictive models are computational tools used to estimate the environmental fate of chemicals, including their transport, transformation, and persistence. researchgate.net These models are essential for environmental risk assessment, especially when experimental data is scarce. researchgate.netresearchgate.net
For esters like this compound, Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity, including degradation rates. nih.govmdpi.com
Key degradation processes considered in environmental fate models for esters include:
Hydrolysis: The rate of hydrolysis, particularly base-catalyzed hydrolysis, is a critical parameter. QSAR models have been developed to predict hydrolysis rate constants for various carboxylic acid esters based on molecular descriptors. acs.orgnih.gov
Biodegradation: This is often the main degradation pathway for esters in soil and aquatic environments. researchgate.net Models can predict the susceptibility of a chemical to microbial degradation.
Photolysis: Degradation due to light, especially indirect photolysis by hydroxyl radicals in the atmosphere, can be a significant process for some esters. researchgate.net
While specific models for this compound were not identified in the search results, models developed for similar compounds, such as phthalate (B1215562) esters, provide a framework for how its environmental fate could be predicted. acs.orgresearchgate.netnih.govmdpi.com These models use input parameters such as the chemical's molecular weight, partition coefficients, and degradation half-lives under various conditions to predict its concentration and persistence in different environmental compartments like water, soil, and air. qscience.comepa.gov For instance, QSAR models for phthalate degradation in soil consider both quantum chemical parameters and soil properties like organic matter content. nih.gov Such approaches could be adapted to estimate the environmental behavior of this compound.
X. Conclusion and Future Research Directions
Summary of Current Research Advancements
Recent research on propyl crotonate has primarily focused on its synthesis and polymerization, highlighting its potential as a monomer for creating advanced polymer materials. A significant advancement is the successful polymerization of n-propyl crotonate using group-transfer polymerization (GTP) with organic superacid catalysts. acs.orgacs.org This method has proven effective in producing poly(n-propyl crotonate) with controlled molecular weights and good yields. acs.orgacs.org For instance, using an organic acid-catalyzed GTP system at -40 °C, n-propyl crotonate was polymerized to achieve a yield of 78%. acs.org
Investigations into the properties of poly(alkyl crotonate)s, the class of polymers to which poly(this compound) belongs, have revealed promising characteristics. These polymers generally exhibit superior thermal stabilities compared to their poly(alkyl methacrylate) counterparts. acs.orgacs.orgresearchgate.net For example, the glass-transition temperature (Tg) and the 5% weight loss temperature (Td5) of poly(methyl crotonate) were found to be significantly higher than those of poly(methyl methacrylate). acs.orgresearchgate.net This suggests that polymers derived from crotonates, including this compound, could be suitable for applications requiring high heat resistance.
The synthesis of the this compound monomer itself typically involves the straightforward esterification of crotonic acid with propanol (B110389), often in the presence of an acid catalyst like sulfuric acid. acs.orgacs.orgontosight.ai Beyond traditional chemical synthesis, there is a growing interest in more sustainable methods. Chemo-enzymatic and biocatalytic approaches are being explored for producing related compounds, which indicates a potential pathway for the greener synthesis of this compound and its derivatives. mdpi.comresearchgate.netfrontiersin.orgnih.gov These methods leverage enzymes to perform specific chemical transformations, offering potential for high selectivity and milder reaction conditions. nih.gov Research has also touched upon the dimerization of alkyl crotonates, which creates promising monomers for the development of functional polyesters. researchgate.net
Table 1: Polymerization of n-Propyl Crotonate via Organic Acid-Catalyzed Group-Transfer Polymerization (GTP) This table summarizes the results from a typical polymerization experiment.
| Monomer | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mn, g/mol) | MWD (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|
| n-Propyl Crotonate (nPrCr) | Organic Acid/MTS | -40 | 24 | 78 | - | - | acs.org |
| n-Propyl Crotonate (nPrCr) | Organic Acid/MTS (High M/I Ratio) | -40 | 24 | Low (~40) | 4.1 x 104 - 7.2 x 104 | 1.17 - 1.32 | acs.org |
Identification of Knowledge Gaps and Emerging Research Areas
Despite recent progress, significant knowledge gaps remain in the scientific understanding of this compound and its polymeric forms. A primary gap exists in the comprehensive characterization of poly(this compound). While initial studies have highlighted its thermal stability, a detailed investigation into its mechanical, optical, and chemical resistance properties is lacking. acs.orgacs.orgresearchgate.net Such data is crucial for determining its suitability for specific high-performance applications.
The inherent chemical stability of alkyl crotonates makes them resistant to conventional polymerization methods, which has historically limited their study. researchgate.net While GTP has emerged as a viable route, the kinetics and mechanisms of this compound polymerization under various catalytic systems require more in-depth exploration to optimize industrial-scale production. acs.orgresearchgate.netresearchgate.net Furthermore, the development of catalyst systems that avoid heavy metals, such as the previously used mercury(II) iodide, is an important area for future research to enhance the sustainability of the process. researchgate.netresearchgate.netresearchgate.net
An emerging and significant research area is the development of sustainable production routes for this compound. This includes optimizing chemo-enzymatic and biocatalytic synthesis pathways. mdpi.comresearchgate.net Current research often focuses on related esters or the general capabilities of enzyme classes, leaving a need for studies specifically targeting the efficient, high-yield production of this compound. mdpi.comresearchgate.netfrontiersin.org The use of this compound as a bio-based platform chemical derived from renewable resources like poly(3-hydroxybutyrate) is another promising field of investigation. researchgate.net Additionally, the biological activities and potential applications of this compound and its derivatives are largely unexplored, presenting an open field for future research, particularly in areas like agriculture, where related ester compounds have shown potential. mdpi.com
Prospects for Novel Applications and Methodological Innovations
The unique properties of this compound and its polymer suggest several prospects for novel applications and methodological innovations. The high thermal stability of poly(alkyl crotonate)s positions them as potential candidates for bio-based engineering plastics and specialty resins that can perform in demanding environments. acs.orgresearchgate.net The incorporation of double bonds within the polymer backbone from the crotonate monomer endows these materials with enhanced functional versatility, opening possibilities for post-polymerization modification and cross-linking to create thermosets or materials with tailored properties. researchgate.net
Future applications could also leverage this compound as a key building block in the synthesis of value-added chemicals. Its structure is suitable for various chemical transformations, and it could serve as a monomer in the creation of novel copolymers, blending its properties with those of other monomers like acrylates. researchgate.net There is also potential for its use in the flavor and fragrance industry, given that many simple esters have such applications. lookchem.com
Methodological innovations will likely focus on enhancing the efficiency and sustainability of both monomer and polymer production. The advancement of flow biocatalysis presents an opportunity for the continuous, intensified production of this compound with improved catalyst stability and productivity. frontiersin.org Further development in catalysis is crucial, including the design of more active and stereoselective organocatalysts for GTP to achieve polymers with highly controlled architectures and properties. acs.orgresearchgate.net Innovations in chemo-enzymatic synthesis, combining the best of chemical and biological catalysis, could unlock new pathways to complex molecules derived from this compound, expanding its utility far beyond its current scope. frontiersin.orgnih.gov Although initial attempts to use crotonate as a substrate in certain advanced catalytic reactions, such as Rh(I)-catalyzed C-H alkylation, have shown poor results, this highlights a clear opportunity for the development of new catalysts specifically designed to handle the unique reactivity of β-substituted acrylates. rsc.org
Q & A
Q. What are the common laboratory synthesis methods for propyl crotonate, and how can reaction efficiency be optimized?
this compound can be synthesized via esterification of crotonic acid with propanol under acidic catalysis. Reaction efficiency is optimized by controlling molar ratios (e.g., 1:1.2 acid-to-alcohol), using dehydrating agents (e.g., molecular sieves), and maintaining temperatures between 80–100°C. For microbial biosynthesis, metabolic pathways can be induced using promoters like PBAD with L-arabinose (1 mM), coupled with ammonium sulfate supplementation (5–10 mM) to balance pH and nitrogen availability during bacterial cultivation .
Q. How can NMR spectroscopy be utilized to characterize the structural properties of this compound?
1D and 2D NMR techniques are critical for structural elucidation:
- 1H NMR identifies proton environments (e.g., vinyl protons at δ 5.8–6.8 ppm, methyl groups at δ 1.0–1.3 ppm).
- 13C NMR assigns carbonyl carbons (~δ 167 ppm) and alkyl chain carbons.
- 2D experiments (COSY, HMBC) resolve coupling networks and long-range correlations. For example, HMBC links the ester carbonyl carbon to adjacent protons, confirming the ester bond .
Q. What analytical techniques are recommended for quantifying crotonate derivatives in biological samples?
UV-Vis spectrophotometry (λ = 235 nm) after acid hydrolysis is a standard method for quantifying crotonate content. Calibration curves using pure crotonate (e.g., 0–200 mg/L) enable accurate measurement. Gravimetric analysis or HPLC can validate results, particularly in microbial cultures .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
this compound may pose acute toxicity (oral/dermal) and eye irritation risks. Use fume hoods, nitrile gloves, and safety goggles. Avoid open flames due to flammability. Dispose of waste via approved organic solvent protocols, referencing GHS Category 4 guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data when analyzing this compound derivatives?
Spectral contradictions (e.g., overlapping peaks, second-order coupling) are addressed using:
- Homonuclear J-resolved spectroscopy to decouple chemical shifts and splitting patterns.
- DEPT-135/90 experiments to distinguish CH3, CH2, and CH groups.
- HMQC/HMBC for heteronuclear correlations, particularly for quaternary carbons. Artifacts in MNova software (e.g., auto-annotation bugs) require manual peak picking and validation .
Q. What experimental strategies are effective in enhancing the yield of this compound in microbial biosynthesis systems?
Optimize TRY metrics (Titer, Rate, Yield) via:
- Strain engineering : Malonyl-CoA bypass pathways increase titers by 2.1-fold compared to linear pathways.
- Fed-batch cultivation : Intermittent formate (50 mM) and ammonium sulfate (5 mM) additions sustain productivity.
- Timed induction : Delaying pathway induction until mid-log phase (OD600 ≈ 5) reduces metabolic burden .
Q. How does the structural configuration of this compound influence its biological activity, such as in histone crotonylation?
The α,β-unsaturated ester group in this compound enables covalent modification of histones (e.g., lysine crotonylation). This post-translational modification regulates gene expression by altering chromatin structure, as shown in AKI models where crotonate administration upregulated PGC-1α and sirtuin-3, mitigating renal injury .
Q. In metabolic engineering, how can pathway optimization using Design of Experiments (DoE) improve this compound production?
Response Surface Methodology (RSM) with Box-Behnken designs identifies optimal conditions for parameters like pH, temperature, and substrate concentration. For example, a three-factor BBD can reduce experimental runs by 50% while maximizing yield through quadratic model regression (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
